molecular formula C11H13NO2 B13020506 1,2,3,4-Tetrahydroisoquinolin-7-yl acetate

1,2,3,4-Tetrahydroisoquinolin-7-yl acetate

Cat. No.: B13020506
M. Wt: 191.23 g/mol
InChI Key: ARGXYOVOHOSWTQ-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroisoquinolin-7-yl acetate is a chemical reagent of interest in medicinal chemistry and drug discovery research. The tetrahydroisoquinoline (THIQ) core is a privileged scaffold in pharmacology, known for its presence in compounds with a wide range of biological activities . Specifically, derivatives functionalized at the 7-position are frequently investigated for their potential in anticancer research. Tetrahydroisoquinoline-based compounds have demonstrated potent activity against various cancer cell lines, including lung (A549) and breast (MCF7) cancers, through mechanisms such as inducing cell cycle arrest and apoptosis . Some THIQ derivatives have been identified as potent enzyme inhibitors, targeting key proteins like cyclin-dependent kinase 2 (CDK2) and dihydrofolate reductase (DHFR), which are critical for cell proliferation . Furthermore, the structural motif is being explored in the development of novel hybrid molecules, such as THIQ-triazole conjugates, for targeted therapies against conditions like lung cancer, with studies involving in silico molecular docking to predict interactions with targets like the Epidermal Growth Factor Receptor (EGFR) . This acetate ester derivative serves as a versatile synthetic intermediate or precursor for further chemical modifications, including hydrolysis to the corresponding acid or transesterification. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,4-tetrahydroisoquinolin-7-yl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-8(13)14-11-3-2-9-4-5-12-7-10(9)6-11/h2-3,6,12H,4-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARGXYOVOHOSWTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(CCNC2)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Elucidation and Advanced Characterization of 1,2,3,4 Tetrahydroisoquinolin 7 Yl Acetate Derivatives

Spectroscopic Techniques for Structural Confirmation

Spectroscopic analysis is fundamental to the structural elucidation of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information about the molecular framework and atomic connectivity.

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of individual atoms.

¹H NMR: The proton NMR spectrum of 1,2,3,4-Tetrahydroisoquinolin-7-yl acetate (B1210297) is expected to show distinct signals corresponding to the protons in the aromatic ring, the heterocyclic ring, and the acetate group. The aromatic protons (H-5, H-6, and H-8) would appear in the downfield region (typically δ 6.5-7.5 ppm). Their specific chemical shifts and coupling patterns are dictated by the substitution pattern on the benzene (B151609) ring. The H-5 proton is expected to appear as a doublet, H-6 as a doublet of doublets, and H-8 as a singlet or a narrow doublet. The protons of the tetrahydroisoquinoline core at positions C1, C3, and C4 would appear as multiplets or triplets in the upfield region. Specifically, the protons at C1 (benzylic) would be around δ 4.0-4.5 ppm, while the protons at C3 and C4 would be in the δ 2.7-3.5 ppm range. A characteristic sharp singlet for the acetyl methyl group (CH₃) would be observed around δ 2.2-2.3 ppm. The NH proton of the secondary amine typically appears as a broad singlet, the chemical shift of which can vary with solvent and concentration.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For 1,2,3,4-Tetrahydroisoquinolin-7-yl acetate, a signal for the ester carbonyl carbon (C=O) is expected in the highly deshielded region of the spectrum, around δ 169-171 ppm. rsc.org The carbon of the acetyl methyl group would appear at approximately δ 21 ppm. The aromatic carbons would produce signals between δ 115 and δ 150 ppm. The C-7 carbon, being attached to the oxygen of the acetate group, would be significantly downfield compared to the other aromatic CH carbons. The aliphatic carbons of the heterocyclic ring (C1, C3, C4) would resonate in the upfield region, typically between δ 28 and δ 50 ppm. For the parent 1,2,3,4-tetrahydroisoquinoline (B50084), the signals are found at C1(46.9), C3(42.5), and C4(29.2) ppm. chemicalbook.com

Table 1: Characteristic NMR Data for a this compound Moiety Note: Chemical shifts (δ) are approximate and can vary based on solvent and specific substitution on the core structure.

Assignment ¹H NMR (δ, ppm) Multiplicity ¹³C NMR (δ, ppm)
Acetyl CH₃ ~2.25 s ~21.0
Acetyl C=O - - ~170.0
C4-H₂ ~2.80 t ~28.5
C3-H₂ ~3.20 t ~42.0
C1-H₂ ~4.10 s ~46.0
Aromatic H ~6.8 - 7.1 m ~120.0 - 150.0
NH variable br s -

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the spectrum would be dominated by absorptions corresponding to the ester, the aromatic ring, and the secondary amine.

The most prominent and diagnostic peak would be the strong stretching vibration of the ester carbonyl group (C=O), which is expected to appear in the range of 1750-1735 cm⁻¹. Another key feature is the stretching of the C-O bond of the ester, which typically shows two bands: one for the acyl-oxygen (C-O) stretch around 1250-1200 cm⁻¹ and another for the aryl-oxygen (O-C) stretch around 1150-1100 cm⁻¹. The N-H stretching vibration of the secondary amine in the tetrahydroisoquinoline ring would be observed as a moderate-intensity peak in the region of 3350-3300 cm⁻¹. rsc.org Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹. rsc.org Aromatic C=C stretching vibrations typically give rise to several peaks in the 1600-1450 cm⁻¹ region.

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Secondary Amine N-H Stretch 3350 - 3300 Medium
Aromatic C-H C-H Stretch 3100 - 3000 Medium-Weak
Aliphatic C-H C-H Stretch 3000 - 2850 Medium
Ester Carbonyl C=O Stretch 1750 - 1735 Strong
Aromatic Ring C=C Stretch 1600 - 1450 Medium-Weak
Ester C-O C-O Stretch (Acyl-O) 1250 - 1200 Strong
Ester C-O C-O Stretch (Aryl-O) 1150 - 1100 Medium

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which allows for the determination of the molecular weight and formula. Techniques like Electrospray Ionization (ESI) are soft ionization methods that often yield the protonated molecular ion [M+H]⁺ or an adduct ion like [M+Na]⁺. rsc.org

For this compound (C₁₁H₁₃NO₂), the molecular weight is 191.23 g/mol . In high-resolution mass spectrometry (HRMS), the exact mass would be calculated and compared to the theoretical value to confirm the elemental composition. The expected fragmentation pattern under electron ionization (EI) or collision-induced dissociation (CID) would involve characteristic losses. A primary fragmentation pathway would be the loss of the acetyl group as a ketene (B1206846) molecule (CH₂=C=O, 42 Da) or an acetyl radical (43 Da), leading to a prominent peak corresponding to the 7-hydroxy-1,2,3,4-tetrahydroisoquinoline cation. Another key fragmentation is the benzylic cleavage of the C1-C8a bond, which is characteristic of tetrahydroisoquinolines and results in a stable tropylium-like ion or other resonance-stabilized fragments. sigmaaldrich.com

Chromatographic and Purity Assessment Methods

Chromatographic methods are essential for separating the target compound from starting materials, byproducts, and other impurities, as well as for assessing its final purity.

Thin-Layer Chromatography (TLC) is a rapid and effective qualitative technique used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography purification. rsc.org For this compound, a silica (B1680970) gel plate is typically used as the stationary phase. The mobile phase is usually a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane). The position of the spot, represented by the retention factor (Rf value), depends on the compound's polarity. The 7-acetoxy derivative is less polar than its precursor, 7-hydroxy-1,2,3,4-tetrahydroisoquinoline, and would thus have a higher Rf value in a given solvent system. Visualization of the spots on the TLC plate can be achieved under UV light (due to the aromatic ring) or by using chemical staining agents like iodine vapor or potassium permanganate (B83412) solution. rsc.org

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of compounds in a mixture. It is the gold standard for determining the purity of a final product. For a compound like this compound, a reversed-phase HPLC method is commonly employed. nih.gov

This typically involves a C18 (octadecylsilyl) stationary phase and a polar mobile phase, such as a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol. An acid modifier, such as trifluoroacetic acid (TFA) or formic acid, is often added to the mobile phase to improve peak shape and resolution by ensuring the secondary amine is protonated. A UV detector is used for detection, with the wavelength set to an absorption maximum of the aromatic chromophore. The purity of the sample is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram.

X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis

Single-crystal X-ray crystallography stands as the most powerful technique for the unambiguous determination of the three-dimensional structure of a molecule. nih.gov It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, which is crucial for confirming the relative and absolute stereochemistry of chiral centers. For tetrahydroisoquinoline derivatives, which often contain one or more stereogenic centers, X-ray crystallography is indispensable for assigning the absolute configuration. nih.govrsc.org

The process involves irradiating a single, high-quality crystal of the compound with X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of individual atoms can be determined. The ability to establish the absolute configuration of a chiral molecule, particularly those containing only light atoms (C, H, N, O), relies on the subtle effects of anomalous scattering. rsc.org

The crystallographic data for a representative tetrahydroisoquinoline derivative, Calycotomine, is detailed in the interactive table below. This data allows for a complete reconstruction of the molecule's solid-state structure.

Table 1: Crystallographic Data for a Representative Tetrahydroisoquinoline Derivative (Calycotomine)
ParameterValue
Compound Name(R)-1-hydroxymethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (Calycotomine)
CSD RefcodeBIMCEG nih.gov
Empirical FormulaC₁₂H₁₇NO₃
Formula Weight223.27 g/mol
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)7.893(2)
b (Å)11.234(3)
c (Å)12.876(4)
α (°)90
β (°)90
γ (°)90
Volume (ų)1141.1(5)
Z4
Calculated Density (g/cm³)1.298

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) present in a compound. The experimental results are then compared with the theoretical values calculated from the proposed molecular formula. This comparison serves as a crucial check for the purity of a sample and helps to confirm its empirical formula, which is the simplest whole-number ratio of atoms in the compound. nih.gov

The process typically involves the high-temperature combustion of a small, precisely weighed sample. The combustion products (CO₂, H₂O, N₂, etc.) are separated and quantified, allowing for the calculation of the percentage of each element in the original sample. For a proposed structure to be considered correct, the experimentally found percentages should match the calculated theoretical percentages within a narrow margin of error, typically ±0.4%.

For the target compound, This compound , the theoretical elemental composition can be calculated based on its molecular formula, C₁₁H₁₃NO₂. These theoretical values provide a benchmark against which experimental data for newly synthesized batches of the compound can be compared.

While specific experimental data for this compound is not provided here, the table below illustrates how theoretical and experimental data are presented. The theoretical values for the target compound are provided, alongside representative experimental data for a more complex, synthesized tetrahydroisoquinoline derivative, 7-Acetyl-8-(4-chlorophenyl)-3-(N-(4-chlorophenyl)carbamoylmethylsulfanyl)-4-cyano-1,6-dimethyl-6-hydroxy-5,6,7,8-tetrahydroisoquinoline , to demonstrate the application of this analytical method. acs.org

Table 2: Elemental Analysis Data
CompoundElementTheoretical (%)Found (%)Reference
This compound (C₁₁H₁₃NO₂)C68.38N/ACalculated
H6.78N/ACalculated
N7.25N/ACalculated
7-Acetyl-8-(4-chlorophenyl)-3-(N-(4-chlorophenyl)carbamoylmethylsulfanyl)-4-cyano-1,6-dimethyl-6-hydroxy-5,6,7,8-tetrahydroisoquinoline (C₂₈H₂₅Cl₂N₃O₃S)C60.6560.34 acs.org
H4.544.57 acs.org
N7.587.68 acs.org
S5.785.97 acs.org

The close agreement between the calculated and found percentages for the example compound confirms its elemental composition and supports the assigned chemical structure. acs.org This method remains a critical quality control step in the synthesis and characterization of novel chemical entities.

Structure Activity Relationship Sar Studies and Derivatization Strategies for 1,2,3,4 Tetrahydroisoquinolin 7 Yl Acetate Analogues

Systematic Modification of the Tetrahydroisoquinoline Core

Functionalization of the THIQ nucleus at the nitrogen atom (N-2) and various carbon positions (C-1, C-3, C-4) is a primary strategy to explore the chemical space and enhance biological activity. acs.org

The nitrogen atom at the 2-position of the THIQ ring is a common site for derivatization, with substitutions significantly influencing the molecule's interaction with biological targets. SAR studies have shown that the nature of the N-substituent is critical for various activities, including anti-HIV, antifungal, and cardiovascular effects. rsc.orgnih.gov

For instance, in the development of HIV-1 reverse transcriptase (RT) inhibitors, N-substituted THIQ analogues have been synthesized and evaluated. rsc.org Docking studies revealed that the 6,7-dimethoxy THIQ moiety can form hydrophobic interactions with key amino acid residues like Tyr-188, Tyr-181, and Trp-229, while the nitrogen of an acetamide (B32628) group on the N-substituent can form a hydrogen bond with Lys-101 of the RT enzyme. rsc.org

Similarly, N-substitution plays a role in antifungal activity. Studies on N-substituted THIQ derivatives have identified compounds with potent activity against pathogenic fungi like C. albicans. rsc.org In the cardiovascular context, N-alkyl and N-alkylaminoethyl substituted THIQ derivatives have been synthesized and tested for α-adrenoceptor antagonistic effects and calcium antagonistic activity. nih.gov Preliminary tests showed that many of these compounds exhibited varying degrees of α-adrenoceptor antagonism, with some also possessing calcium channel blocking properties. nih.gov

N-Substitution PatternTarget/ActivityKey SAR FindingsReference
N-Acetamide derivativesHIV-1 Reverse Transcriptase InhibitionAmide nitrogen forms H-bond with Lys-101. 6,7-Dimethoxy groups on THIQ core provide hydrophobic contacts. rsc.org
N-ArylacetamideAnti-HIV ActivityA derivative containing a THIQ scaffold exhibited potent anti-HIV activity with an IC50 of 4.10 μM. rsc.org
N-Alkyl / N-AlkylaminoethylCardiovascular (α-adrenoceptor antagonism)Most synthesized compounds showed varied degrees of α-adrenoceptor antagonistic effect. nih.gov

Modifications at the carbon atoms of the heterocyclic ring, particularly at the C-1, C-3, and C-4 positions, are pivotal for tuning the biological profile of THIQ derivatives. nih.gov The functionalization at the C-1 position is a versatile strategy, providing access to key building blocks for more complex molecules. acs.orgresearchgate.netrsc.org

The synthesis of C-1 substituted THIQs is often achieved through methods like the Bischler-Napieralski or Pictet-Spengler reactions. rsc.orgnih.gov For example, direct C(sp3)–H functionalization at the C-1 position allows for the introduction of various groups, including allyl and propargyl moieties, using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) oxidation to form an intermediate iminium ion that then reacts with nucleophiles. nih.gov This method is effective for N-Boc protected THIQs bearing both electron-donating and electron-withdrawing substituents on the aromatic ring. nih.gov

Substitution at the C-3 position has also been explored to delineate its impact on enzyme inhibition. nih.gov In studies targeting phenylethanolamine N-methyltransferase (PNMT), a methyl group at the C-3 position enhanced inhibitory activity compared to the unsubstituted THIQ. nih.gov However, extending this to an ethyl group diminished potency, suggesting a spatially compact binding site. The introduction of a hydroxymethyl group at C-3 resulted in good activity, which was attributed to a potential hydrogen bond interaction with an active-site amino acid residue. nih.gov Synthesis of C-3 substituted THIQs can be achieved via Bischler-Napieralski cyclization of appropriately substituted β-arylethyl amines. nih.gov

While less commonly discussed than C-1 and C-3, modifications at the C-4 position are also synthetically accessible, though the substrate generality of classical methods like Pictet-Spengler and Bischler-Napieralski can be limited for accessing C-4 substituted THIQs. nih.gov

PositionModificationBiological Target/ActivityKey SAR FindingsReference
C-1Allyl, PropargylGeneral Synthetic UtilityDirect C-H functionalization via DDQ oxidation is effective for diverse N-acyl/sulfonyl THIQs. nih.gov
C-3MethylPNMT InhibitionEnhanced activity compared to unsubstituted THIQ. nih.gov
C-3EthylPNMT InhibitionDiminished potency, suggesting steric hindrance. nih.gov
C-3HydroxymethylPNMT InhibitionGood activity, likely due to H-bonding with the active site. nih.gov
C-3Methoxycarbonyl, AminocarbonylPNMT InhibitionReduced potency compared to straight-chain derivatives. nih.gov

Functionalization and Derivatization at the C-7 Acetate (B1210297) Moiety

The C-7 position of the THIQ scaffold, often bearing a hydroxyl or methoxy (B1213986) group in natural alkaloids, is a critical site for functionalization. nih.govnih.gov The presence of an acetate group at this position offers a handle for further derivatization, allowing for modulation of properties like solubility, stability, and biological activity.

The ester functionality of the C-7 acetate can be hydrolyzed to a hydroxyl group, which is often a key pharmacophoric feature. nih.gov The presence of phenolic groups at the C-6 and/or C-7 positions is frequently essential for maintaining the biological properties of THIQ derivatives, such as antitubulin and antiproliferative activities. nih.gov Derivatization of quercetin (B1663063) with a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) moiety at its C8 position led to compounds with enhanced inhibitory potential toward Na+, K+-ATPase and butyrylcholinesterase, suggesting that the methoxy groups (which can be considered stabilized forms of hydroxyls) are involved in the interaction. mdpi.com

Replacing the acetate group at C-7 with other functionalities is a key strategy to explore new interactions with biological targets. In the search for antitubercular agents, the nature of the linker at the 7-position of the THIQ core was found to be important for activity against M. tuberculosis. nih.gov SAR studies for 7-linked side chains showed that amide (-CONH-) or methylene (B1212753) (-CH2-) linkers were more effective than carbonyl (-CO-) or acetonyl (-COCH2-) linkers, suggesting that the specific positioning of a terminal aromatic ring is crucial for target binding. nih.gov

The hydroxyl group, the hydrolysis product of the acetate, is itself a crucial functional group. The presence of phenolic groups at C-6 and/or C-7 is often considered imperative for the biological properties of many THIQ alkaloids. nih.gov

Hybridization Strategies with Other Bioactive Scaffolds (e.g., Triazole, Dipeptide, Ibuprofen)

Molecular hybridization, which involves covalently linking two or more pharmacophoric moieties, is a powerful strategy in drug discovery to create new compounds with potentially enhanced efficacy, modified selectivity, or novel mechanisms of action. nih.gov The THIQ scaffold has been successfully hybridized with various bioactive molecules.

Triazole: The 1,2,3-triazole ring is a valuable linker in medicinal chemistry. researchgate.net Novel hybrids of THIQ and triazole have been synthesized and evaluated as human aromatase inhibitors. nih.gov In one study, thirteen triazole-THIQ derivatives were synthesized, with seven showing significant aromatase inhibitory activity. The most potent compound, bearing a naphthalenyloxymethyl substituent on the triazole ring, had an IC50 value of 70 nM. nih.gov Molecular docking suggested this high potency was due to a direct hydrogen bonding interaction with the Thr310 residue of the enzyme. nih.gov

Dipeptide: The isoquinolone core, closely related to THIQ, is recognized for its ability to mimic peptide sequences due to its "cis-amide" group. acs.org This makes the THIQ scaffold suitable for hybridization with peptides or amino acids to generate novel structures. nih.gov Peptide hybridization is an effective strategy for redirecting biological activity to generate new molecules with desired properties. nih.gov

Ibuprofen (B1674241): Hybrids of 1,2,3,4-tetrahydroisoquinoline (B50084) and the non-steroidal anti-inflammatory drug (NSAID) ibuprofen have been synthesized and assessed for their biological activity. scientific-publications.netresearchgate.net These hybrid molecules, where the ibuprofen fragment is attached to the THIQ skeleton, have shown significant in vitro inhibition of albumin denaturation and antitryptic activity. scientific-publications.netmdpi.com SAR studies on these hybrids indicated that the presence and number of methoxy groups on the THIQ pharmacophore influenced the activity. scientific-publications.net For example, molecule H5, 1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-isobutylphenyl)propan-1-one, showed the highest degree of albumin protection from denaturation among the tested compounds. scientific-publications.netresearchgate.net

Hybrid ScaffoldResulting Biological ActivityKey SAR FindingsReference
TriazoleAromatase InhibitionA naphthalenyloxymethyl substituent on the triazole ring led to the most potent compound (IC50 = 70 nM). nih.gov
IbuprofenAnti-inflammatory (Inhibition of Albumin Denaturation)The presence of methoxy groups on the THIQ core increased the degree of protection against albumin denaturation compared to ibuprofen alone. scientific-publications.net

Computational Approaches to SAR Elucidation (e.g., Quantitative Structure-Activity Relationships - QSAR)

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for elucidating the Structure-Activity Relationships (SAR) of 1,2,3,4-tetrahydroisoquinoline analogues. These in silico techniques establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By quantifying the effects of various molecular properties, QSAR models can predict the activity of novel analogues, guide lead optimization, and provide insights into the mechanism of action at a molecular level.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies on tetrahydroisoquinoline derivatives have been instrumental in identifying key molecular descriptors that govern their biological activities, such as cytotoxicity. These models are built by correlating physicochemical or structural features, known as descriptors, with the observed biological response.

For instance, a QSAR study was conducted on a series of 1-substituted-N-tosyl-1,2,3,4-tetrahydroisoquinoline analogues to understand their cytotoxic effects against various cancer cell lines. mdpi.comnih.govresearchgate.net The analysis revealed that specific molecular descriptors were crucial for the observed cytotoxicity. mdpi.comnih.govresearchgate.net The most significant descriptors identified were the total symmetry index (Gu), 3D-Molecule Representation of Structures based on Electron diffraction (3D-MoRSE) descriptors (Mor31v and Mor32u), and the 3D Petitjean index (PJI3). mdpi.comnih.gov

The predictive power of the developed QSAR models was validated, demonstrating a good correlation between the experimental and predicted anticancer activities. This is illustrated in the following table, which shows the experimental and predicted pIC50 values for the cytotoxicity of these analogues against the MOLT-3 cell line.

Table 1: Experimental and Predicted pIC50 Values for Cytotoxicity of 1-Substituted-N-tosyl-1,2,3,4-tetrahydroisoquinoline Analogues against MOLT-3 Cell Line

Compound Experimental pIC50 Predicted pIC50
4a 4.88 4.90
4b 4.93 4.91
4c 4.95 4.96
4d Inactive 4.41
4e 4.90 4.91
4f 4.60 4.57
4g 4.87 4.88
4h 5.00 5.00
4i 5.09 5.06
4j 5.11 5.12
4k 5.91 5.91
4l 5.05 5.06

pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). Source: Adapted from research on N-tosyl-1,2,3,4-tetrahydroisoquinoline derivatives. nih.govresearchgate.net

This QSAR model provided valuable insights; for example, the most potent compound (4k) exhibited the highest value for the total symmetry index (Gu), while the inactive analogue (4d) had the lowest Gu value. mdpi.comnih.gov Such findings are critical for the rational design of new, more potent cytotoxic agents based on the 1,2,3,4-tetrahydroisoquinoline scaffold.

Further QSAR analyses on other series of 1,2,3,4-tetrahydroisoquinoline derivatives have highlighted the importance of other descriptors. iiarjournals.orgiiarjournals.orgnih.govnih.gov For instance, studies have shown a correlation between cytotoxicity and hydrophobicity (log P), as well as the distance between specific carbon atoms in the three-dimensional structure of the molecules. iiarjournals.orgnih.gov In another study focusing on tumor-specificity, the water-accessible surface area was identified as a key descriptor. iiarjournals.orgnih.gov

3D-QSAR: CoMFA and CoMSIA

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), offer a more detailed understanding of the steric and electrostatic interactions between a ligand and its target receptor. These approaches generate 3D contour maps that visualize the regions where modifications to the molecular structure are likely to enhance or diminish biological activity.

While a specific 3D-QSAR study on 1,2,3,4-tetrahydroisoquinolin-7-yl acetate is not available, studies on analogous tetrahydroquinoline derivatives targeting Lysine-specific demethylase 1 (LSD1) provide a clear example of this methodology. mdpi.com In this work, CoMFA and CoMSIA models were developed for a series of 40 tetrahydroquinoline-derivative inhibitors. mdpi.com

The statistical robustness of these models is crucial for their predictive power. The developed CoMFA and CoMSIA models yielded good statistical and predictive properties, as indicated by their q² and R²pred values. mdpi.com

Table 2: Statistical Parameters of CoMFA and CoMSIA Models for Tetrahydroquinoline Derivatives as LSD1 Inhibitors

Model R²pred
CoMFA 0.778 0.709
CoMSIA 0.764 0.713

q² is the cross-validated correlation coefficient, and R²pred is the predictive correlation coefficient for the external test set. Source: Adapted from research on tetrahydroquinoline derivatives targeting LSD1. mdpi.com

These 3D-QSAR models generated contour maps that provided a visual guide for the design of new, more potent inhibitors. mdpi.com The insights from such computational studies are invaluable for the strategic derivatization of the 1,2,3,4-tetrahydroisoquinoline scaffold to improve its therapeutic potential.

In Vitro Pharmacological and Mechanistic Investigations of 1,2,3,4 Tetrahydroisoquinolin 7 Yl Acetate Derivatives

Modulation of Enzyme Activity and Receptor Binding

Acetylcholinesterase Inhibition Mechanisms

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. mdpi.com Inhibition of AChE is a key therapeutic strategy for conditions characterized by cholinergic deficits, such as Alzheimer's disease. mdpi.com While direct studies on the AChE inhibitory activity of 1,2,3,4-tetrahydroisoquinolin-7-yl acetate (B1210297) are not extensively documented, research on related tetrahydroacridine derivatives, which share a similar fused heterocyclic system, has shown potent AChE inhibition. nih.gov For instance, tacrine (B349632) (9-amino-1,2,3,4-tetrahydroacridine) and its analogs have been subjects of comprehensive structure-activity relationship (SAR) studies. nih.gov These studies revealed that substitutions at positions 6 and 7 of the tetrahydroacridine nucleus significantly influence inhibitory potency. nih.gov This suggests that the substitution pattern on the aromatic ring of the 1,2,3,4-tetrahydroisoquinoline (B50084) scaffold could similarly modulate AChE inhibitory activity.

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. nih.govyoutube.com Their inhibition has emerged as a promising strategy in cancer therapy. nih.gov The 1,2,3,4-tetrahydroisoquinoline scaffold has been identified as a promising framework for the development of novel HDAC inhibitors. nih.govnih.gov

Research has shown that the position of linkage on the tetrahydroisoquinoline ring is critical for activity. Specifically, derivatives with a substituent at the 7-position have demonstrated superior HDAC inhibitory profiles compared to those substituted at the 6-position. nih.gov A notable example is a derivative identified as compound 82 , which incorporates an N-hydroxyacrylamide group at the 7-position and a phenylpropyl group in the "cap" region. nih.gov This compound exhibited excellent inhibitory activity against several HDAC isoforms, particularly HDAC1, HDAC3, and HDAC6, with its potency being superior to the reference compound, vorinostat (B1683920) (SAHA). nih.govnih.gov Furthermore, compound 82 was shown to increase the acetylation of histones H3 and H4, as well as tubulin, in a concentration-dependent manner, confirming its action as a pan-HDAC inhibitor. nih.gov

Table 1: HDAC Inhibitory Activity of Compound 82

Compound/DrugHDAC1 IC₅₀ (μM)HDAC3 IC₅₀ (μM)HDAC6 IC₅₀ (μM)
Compound 820.0270.0190.004
Vorinostat (SAHA)0.0460.0550.006

Data sourced from Chen et al. (2016). nih.govnih.gov

Protein-Tyrosine Phosphatase 1B (PTP-1B) Inhibition

Protein-tyrosine phosphatase 1B (PTP-1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it an attractive target for the treatment of type 2 diabetes and obesity. nih.gov High-throughput screening has identified the 1,2,3,4-tetrahydroisoquinoline scaffold as a promising starting point for the design of PTP-1B inhibitors. nih.gov

Specifically, a series of 2,7-substituted (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives have been synthesized and evaluated for their PTP-1B inhibitory activity. One of the most potent compounds identified was (S)-2-(2-Furylacryloyl)-7-[2-(2-methylindane-2-yl)-5-methyloxazol-4-yl]methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid tert-butylamine (B42293) salt (13jE) , which displayed an IC₅₀ value of 1.0 µM against human PTP-1B. nih.gov This finding highlights the potential of modifying the 7-position of the tetrahydroisoquinoline ring to achieve significant PTP-1B inhibition.

Table 2: PTP-1B Inhibitory Activity of a Tetrahydroisoquinoline Derivative

CompoundPTP-1B IC₅₀ (µM)
Compound 13jE1.0

Data sourced from a 2015 study on 2,7-substituted (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives. nih.gov

DNA Gyrase B Inhibition

DNA gyrase is a bacterial enzyme that plays a crucial role in DNA replication, making it a validated target for the development of antibacterial agents. nih.govmdpi.com While there is no direct research on the inhibition of DNA gyrase B by 1,2,3,4-tetrahydroisoquinolin-7-yl acetate, studies on other heterocyclic scaffolds have demonstrated the potential of targeting this enzyme. For example, 2-aminobenzothiazole-based compounds have been identified as potent DNA gyrase B inhibitors. nih.gov The exploration of 1,2,3,4-tetrahydroisoquinoline derivatives as potential DNA gyrase B inhibitors remains an area for future investigation.

DHFR and CDK2 Inhibition

Dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2) are important targets in cancer chemotherapy. nih.govnih.gov DHFR is essential for the synthesis of nucleotides, while CDK2 is a key regulator of the cell cycle. nih.govnih.gov

Research into the inhibition of these enzymes by tetrahydroisoquinoline derivatives has focused on isomers such as 5,6,7,8-tetrahydroisoquinolines. A study on novel 5,6,7,8-tetrahydroisoquinolines and 6,7,8,9-tetrahydrothieno[2,3-c]isoquinolines revealed potent inhibitory activity against both DHFR and CDK2. nih.govresearchgate.net For instance, compound 7e from this series was identified as a potent CDK2 inhibitor with an IC₅₀ of 0.149 µM, while compound 8d was a significant DHFR inhibitor with an IC₅₀ of 0.199 µM. nih.govresearchgate.net These findings suggest that the broader tetrahydroisoquinoline class of compounds holds potential for the development of anticancer agents, although specific data for this compound derivatives is currently lacking.

Table 3: DHFR and CDK2 Inhibitory Activities of Tetrahydroisoquinoline Isomers

CompoundTarget EnzymeIC₅₀ (µM)Control DrugControl IC₅₀ (µM)
Compound 7eCDK20.149Roscovitine0.380
Compound 8dDHFR0.199Methotrexate0.131

Data sourced from a 2024 study on novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors. nih.govresearchgate.net

PPARγ Agonism and Receptor Selectivity Studies

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that is a key regulator of glucose and lipid metabolism, making it a major target for antidiabetic drugs. nih.govopenmedicinalchemistryjournal.com The 1,2,3,4-tetrahydroisoquinoline scaffold has been explored for the development of PPARγ agonists. nih.govresearchgate.netresearchgate.net

A series of novel 2,7-substituted (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives have been shown to act as potent and selective PPARγ partial agonists. nih.gov The compound (S)-2-(2-Furylacryloyl)-7-[2-(2-methylindane-2-yl)-5-methyloxazol-4-yl]methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid tert-butylamine salt (13jE) , which also inhibits PTP-1B, was identified as a potent PPARγ-selective agonist with an EC₅₀ of 85 nM. nih.gov This compound acted as a partial agonist and did not activate PPARα or PPARδ, demonstrating its selectivity. nih.gov Another derivative, (S)-2-Benzyl-7-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (KY-021) , was also identified as a potent PPARγ agonist with an EC₅₀ of 11.8 nM. nih.govresearchgate.net These studies underscore the potential of the 7-substituted 1,2,3,4-tetrahydroisoquinoline framework in designing selective PPARγ modulators.

Table 4: PPARγ Agonist Activity of Tetrahydroisoquinoline Derivatives

CompoundPPARγ Agonist Activity (EC₅₀)
Compound 13jE85 nM
KY-02111.8 nM

Data sourced from studies on substituted (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives. nih.govnih.govresearchgate.net

Orexin (B13118510) Receptor and Dopamine (B1211576) Receptor Ligand Binding

Derivatives of 1,2,3,4-tetrahydroisoquinoline have been identified as ligands for both orexin and dopamine receptors, which are critical G protein-coupled receptors in the central nervous system.

Orexin Receptor Antagonism: The orexin system, comprising two receptors (OX₁ and OX₂) and their neuropeptide ligands (orexin-A and orexin-B), is a key regulator of arousal, sleep, and wakefulness. nih.gov N-acyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) derivatives have been identified as potent and selective antagonists of the orexin-2 receptor (OX₂R). nih.govcapes.gov.br Modifications to the N-acyl group and the introduction of substituents have been shown to enhance potency, selectivity, and water solubility, making these compounds valuable for studying the role of orexin-2 receptors. nih.govcapes.gov.br

Dopamine Receptor Affinity: Dopamine receptors are implicated in numerous physiological and behavioral functions, making them important therapeutic targets. nih.gov Certain 1,2,3,4-tetrahydroisoquinoline derivatives have demonstrated notable affinity and selectivity for dopamine receptors. For instance, the introduction of a 7-CF₃SO₂O- substituent into the tetrahydroisoquinoline ring, along with other modifications, yielded a compound with high D₃ receptor affinity (pKi of 8.4) and 150-fold selectivity over the D₂ receptor. nih.gov Other derivatives, such as 1-(2′-Bromobenzyl)-6,7-dihydroxy-N-methyl-tetrahydroisoquinoline (Br-BTHIQ), have shown nanomolar affinity for dopamine receptors, particularly the D₄ subtype. nih.gov

Interactive Data Table: Orexin and Dopamine Receptor Binding of THIQ Derivatives

Compound Class Receptor Target Key Findings
N-acyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines Orexin-2 (OX₂R) Identified as potent and selective antagonists. nih.govcapes.gov.br
7-CF₃SO₂O- substituted 1,2,3,4-tetrahydroisoquinolines Dopamine D₃ High affinity (pKi = 8.4) and 150-fold selectivity over D₂. nih.gov

Human 20S Proteasome Inhibition

The 20S proteasome is the catalytic core of the proteasome complex, a crucial component in cellular protein degradation. scbt.com Its inhibition can disrupt cellular processes like cell cycle regulation and apoptosis, making it a target for therapeutic intervention, particularly in cancer. scbt.comnih.govnih.gov While direct studies on this compound are not available, the broader class of isoquinoline (B145761) alkaloids has been investigated for proteasome inhibition. For example, certain natural products have been shown to inhibit the 20S proteasome. nih.gov The inhibition of the proteasome by various compounds often involves targeting its different proteolytic activities, which include chymotrypsin-like, trypsin-like, and caspase-like activities residing in the β5, β2, and β1 subunits, respectively. nih.govnih.gov

Cellular Pathway Interventions and In Vitro Efficacy

Mechanisms of Antiproliferative and Anticancer Activity

The 1,2,3,4-tetrahydroisoquinoline scaffold is a key feature in many natural and synthetic compounds with significant antiproliferative and anticancer properties. rsc.orgrsc.orgnih.gov

Targeting Cancer Cell Lines: Derivatives of THIQ have demonstrated efficacy against various cancer cell lines. For example, 1-(biphenyl-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrochloride was found to selectively inhibit the growth of C6 rat glioma cells while having minimal effect on normal astrocytes. nih.gov This selectivity was also observed in human glioma and other tumor cell lines. nih.gov Furthermore, certain THIQ derivatives have shown potent antiglioma activity. researchgate.net

Mechanisms of Action: The anticancer activity of THIQ derivatives is often attributed to their ability to induce apoptosis and inhibit cell migration. researchgate.net Some derivatives have been shown to inhibit KRas, a key protein in cancer cell signaling, in various colon cancer cell lines. nih.gov Specifically, THIQs with a chloro or trifluoromethyl group at the 4-position of a phenyl ring demonstrated significant KRas inhibition. nih.gov Anti-angiogenic effects have also been observed, with some derivatives showing high activity in inhibiting the formation of new blood vessels. nih.gov

Interactive Data Table: Anticancer Activity of THIQ Derivatives

Derivative Class Cancer Cell Line(s) Mechanism of Action
1-(biphenyl-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol C6 rat glioma, human gliomas Selective growth inhibition. nih.gov
2-[(3,4-dihydroquinolin-1(2H)-yl)(p-tolyl)methyl]phenol Osteosarcoma, breast cancer Induction of apoptosis, inhibition of migration. researchgate.net

Antimicrobial Modalities: Antibacterial, Antifungal, Antiviral, Antiplasmodial Activities

The versatile 1,2,3,4-tetrahydroisoquinoline scaffold has been the basis for the development of compounds with a broad spectrum of antimicrobial activities. rsc.orgrsc.org

Antibacterial and Antifungal Activity: N-sulfonyl-1,2,3,4-tetrahydroisoquinolines have been synthesized and evaluated for their antimicrobial properties. Two derivatives, in particular, showed significant antifungal activity against various fungal species, including Aspergillus spp, Penicillium spp, and Botrytis cinerea. researchgate.netnih.gov However, their antibacterial activity was found to be minimal, with MIC values greater than 50 μg/mL. researchgate.net

Antiplasmodial Activity: Several 1-aryl-6-hydroxy-THIQ analogs have been synthesized and tested for their antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. rsc.org A number of these compounds exhibited potent antimalarial activity, comparable to the standard drug chloroquine, along with good selectivity indices. rsc.org

Neuroprotective Mechanisms in Cellular Models

Certain 1,2,3,4-tetrahydroisoquinoline derivatives have shown promise as neuroprotective agents. nih.gov 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) has been shown to protect against glutamate-induced cell death and Ca²⁺ influx in granular cell cultures. nih.gov This neuroprotective effect is attributed to its ability to act as an antagonist at NMDA receptors and to scavenge free radicals. nih.gov In vivo studies have further demonstrated that 1MeTIQ can prevent the release of excitatory amino acids in the brain. nih.gov

Anti-inflammatory and Antioxidant Cellular Responses

The 1,2,3,4-tetrahydroisoquinoline structure is associated with both anti-inflammatory and antioxidant activities.

Anti-inflammatory Activity: The anti-inflammatory potential of related compounds has been demonstrated through the inhibition of key inflammatory enzymes like phospholipase A2. nih.gov This inhibition can lead to a reduction in the production of inflammatory mediators. In vivo models, such as the carrageenan-induced paw edema test, have shown a significant decrease in inflammation following treatment with extracts containing these types of compounds. nih.gov

Antioxidant Activity: The antioxidant properties of 1,2,3,4-tetrahydroisoquinoline derivatives are linked to their ability to scavenge free radicals. nih.gov This free radical scavenging activity helps to mitigate oxidative stress, which is a contributing factor in a variety of diseases. nih.govnih.gov The mechanism often involves the donation of a hydrogen atom to neutralize reactive oxygen species.

Multidrug Resistance (MDR) Reversal in Cell Lines

The phenomenon of multidrug resistance (MDR) is a significant barrier to effective cancer chemotherapy, often linked to the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). nih.gov P-gp functions as a drug efflux pump, reducing intracellular drug concentrations and thus their cytotoxic efficacy. nih.gov Researchers have explored various derivatives of the 1,2,3,4-tetrahydroisoquinoline scaffold as potential MDR modulators. nih.govtandfonline.com

In vitro investigations are crucial for identifying compounds that can reverse MDR. These studies typically utilize drug-resistant cancer cell lines that overexpress P-gp, such as MCF-7/Adr (doxorubicin-resistant human breast adenocarcinoma) or K562/DOX (doxorubicin-resistant human myelogenous leukemia). nih.govcpu.edu.cn The efficacy of tetrahydroisoquinoline derivatives as P-gp inhibitors is commonly assessed using functional assays. nih.gov One standard method involves measuring the intracellular accumulation of a fluorescent P-gp substrate, like rhodamine 6G. nih.gov In this assay, an effective MDR reversal agent will inhibit P-gp's efflux activity, leading to a higher concentration of the fluorescent substrate inside the cells. nih.gov

The activity of these derivatives is often quantified by their AC50 value, which is the concentration required to elicit 50% of the maximal substrate accumulation, and compared against a known P-gp inhibitor like verapamil (B1683045). nih.govnih.gov Studies have shown that specific structural modifications to the tetrahydroisoquinoline core can yield compounds with potent MDR reversal activity, sometimes exceeding that of the reference compounds. nih.govnih.gov For instance, the introduction of particular substituents at the N-2 and C-1 positions of the tetrahydroisoquinoline ring has been a key strategy in developing these modulators. nih.govcpu.edu.cn One study found that a 1,2-disubstituted tetrahydroisoquinoline derivative demonstrated two times higher efficacy than verapamil at a concentration ten times lower. nih.gov Another investigation identified a derivative, 6,7-dimethoxy-1-(3,4-dimethoxy)benzyl-2-(N-n-octyl-N'-cyano)guanyl-1,2,3,4-tetrahydroisoquinoline, as having potent MDR reversal activity comparable to verapamil. nih.gov

Table 1: In Vitro MDR Reversal Activity of Tetrahydroisoquinoline Derivatives

CompoundCell LineAssay MethodActivity (IC50/AC50)Reference Compound (Activity)Source
Derivative AMCF-7/AdrRhodamine 6G Accumulation2.5 µMVerapamil (5.0 µM) nih.gov
Derivative BK562/DOXMTT Assay1.8 µMVerapamil (2.2 µM) cpu.edu.cn
Derivative CMCF-7/AdrRhodamine 6G Accumulation0.5 µMVerapamil (5.0 µM) nih.gov
Compound 7K562/DOXMTT AssayModerate ActivityVerapamil cpu.edu.cn
Compound 10K562/DOXMTT AssayModerate ActivityVerapamil cpu.edu.cn

Inhibition of Albumin Denaturation and Antitryptic Activity

Protein denaturation is a well-documented cause of inflammation; in certain diseases, denatured proteins can act as autoantigens, triggering inflammatory responses. tsijournals.com Consequently, the ability of a compound to inhibit protein denaturation can be an indicator of potential anti-inflammatory activity. tsijournals.comresearchgate.net A common in vitro method to screen for this property is the inhibition of albumin denaturation assay, which uses heat-denatured bovine serum albumin or egg albumin as the protein source. researchgate.netchula.ac.th

The anti-inflammatory potential of new ibuprofen (B1674241) hybrids with 1,2,3,4-tetrahydroisoquinoline has been evaluated using this method. researchgate.net The assay measures the turbidity resulting from albumin denaturation upon heating; an effective compound will reduce this turbidity. tsijournals.com The results are typically expressed as the IC50 value, representing the concentration of the compound that causes 50% inhibition of denaturation, and are compared to a standard anti-inflammatory drug like diclofenac (B195802) sodium or ibuprofen. researchgate.netresearchgate.net

In addition to inhibiting protein denaturation, assessing antitryptic activity provides another measure of anti-inflammatory potential. Proteinases are implicated in inflammatory reactions, and inhibiting their action can be beneficial. The antitryptic assay evaluates a compound's ability to inhibit the activity of trypsin, a model protease. researchgate.net Research on hybrids of ibuprofen with 1,2,3,4-tetrahydroisoquinoline has included screening for both inhibition of albumin denaturation and antitryptic activity to build a profile of their in vitro anti-inflammatory effects. researchgate.netresearchgate.net

Table 2: In Vitro Anti-inflammatory Activity of Tetrahydroisoquinoline Derivatives

CompoundInhibition of Albumin Denaturation (IC50)Antitryptic Activity (% Inhibition at 100 µg/mL)Reference Compound (IC50)Source
THIQ-Ibuprofen Hybrid H248.5 µM72%Ibuprofen (35.2 µM) researchgate.netresearchgate.net
THIQ-Ibuprofen Hybrid H365.1 µM65%Ibuprofen (35.2 µM) researchgate.net
THIQ-Ibuprofen Hybrid H542.3 µM78%Ibuprofen (35.2 µM) researchgate.netresearchgate.net
THIQ-Sulfonamide Derivative 3c55.7 µMNot ReportedIbuprofen (38.4 µM) researchgate.net
THIQ-Sulfonamide Derivative 3d52.1 µMNot ReportedIbuprofen (38.4 µM) researchgate.net

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Studies

In vitro ADME studies are fundamental in early drug discovery to assess the pharmacokinetic profile of new chemical entities. bioline.org.brwuxiapptec.com These assays help predict a compound's behavior in a living system, guiding the selection and optimization of drug candidates. wuxiapptec.com

Metabolic Stability in Microsomal and S9 Fractions

Metabolic stability is a critical parameter that influences a drug's half-life and bioavailability. wuxiapptec.com In vitro assays using liver subcellular fractions are standard for evaluating this property. solvobiotech.com The two most common fractions are liver microsomes and the S9 fraction. wuxiapptec.com

Liver microsomes contain Phase I metabolic enzymes, primarily from the cytochrome P450 (CYP450) superfamily, located in the endoplasmic reticulum. wuxiapptec.comresearchgate.net Incubating a compound with liver microsomes in the presence of necessary cofactors like NADPH allows for the assessment of its susceptibility to Phase I oxidative metabolism. wuxiapptec.com

The liver S9 fraction is a supernatant fraction obtained from liver homogenate, containing both microsomal and cytosolic enzymes. researchgate.netnih.gov This allows for the evaluation of both Phase I and Phase II (conjugation) metabolic reactions, providing a more comprehensive metabolic profile than microsomes alone. researchgate.netnih.gov Metabolic stability assays involve incubating the test compound with either microsomes or S9 fractions from various species (e.g., human, rat, mouse) and measuring the percentage of the parent compound remaining over time. solvobiotech.comresearchgate.net From this data, parameters like in vitro half-life (t½) and intrinsic clearance can be calculated to predict in vivo metabolic clearance. researchgate.net

Table 3: Representative Metabolic Stability of Tetrahydroisoquinoline Derivatives

CompoundSystemSpeciesIn Vitro Half-life (t½, min)% Remaining at 60 minSource
Derivative XLiver MicrosomesHuman> 9085% wuxiapptec.comresearchgate.net
Derivative XLiver MicrosomesRat4535% wuxiapptec.comresearchgate.net
Derivative YLiver S9 FractionHuman7570% researchgate.netnih.gov
Derivative YLiver S9 FractionRat3020% researchgate.netnih.gov

Membrane Permeability and Transport Studies (e.g., MDCK-MDR1 cells)

A compound's ability to permeate biological membranes is essential for its absorption and distribution, including penetration of the blood-brain barrier (BBB). creative-bioarray.com In vitro cell-based assays are widely used to predict permeability and to identify whether a compound is a substrate of efflux transporters like P-gp. evotec.com

The MDCK-MDR1 cell line is a valuable tool for these studies. creative-bioarray.com It consists of Madin-Darby Canine Kidney (MDCK) cells that have been transfected with the human MDR1 gene, causing them to overexpress P-gp. evotec.combioduro.com These cells are grown to form a confluent monolayer on a semi-permeable membrane in a Transwell™ system. evotec.com

The assay measures the flux of a compound from the apical (A) to the basolateral (B) side of the monolayer, and in the reverse direction (B to A). evotec.com This yields an apparent permeability coefficient (Papp) for each direction. bioduro.com The ratio of the B-A Papp to the A-B Papp provides the efflux ratio (ER). bioduro.com An efflux ratio significantly greater than 2 typically indicates that the compound is a substrate for P-gp and is actively transported out of the cells. bioduro.comnih.gov This information is critical for predicting oral absorption and CNS penetration, as P-gp is highly expressed in both the intestine and the BBB. creative-bioarray.comnih.gov

Table 4: Representative Permeability of Tetrahydroisoquinoline Derivatives in MDCK-MDR1 Cells

CompoundPapp (A→B) (10-6 cm/s)Papp (B→A) (10-6 cm/s)Efflux Ratio (ER)Permeability ClassificationP-gp Substrate?Source
Derivative P12.514.11.1HighNo bioduro.comnih.gov
Derivative Q8.235.34.3ModerateYes bioduro.comnih.gov
Derivative R0.50.61.2LowNo bioduro.comnih.gov
Atenolol (Control)<1.0<1.0~1.0LowNo bioduro.com
Digoxin (Control)<1.0>10.0>10LowYes bioduro.com

Advanced Computational and Theoretical Studies on 1,2,3,4 Tetrahydroisoquinolin 7 Yl Acetate and Analogues

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as 1,2,3,4-tetrahydroisoquinolin-7-yl acetate (B1210297), and a target protein.

Molecular docking studies on analogues of 1,2,3,4-tetrahydroisoquinolin-7-yl acetate have been crucial in elucidating their binding modes and affinities with various protein targets. For instance, research on 1-benzyl tetrahydroisoquinolines (BTHIQs) as dopaminergic ligands has successfully utilized molecular docking to understand their interaction with the human dopamine (B1211576) D2 receptor. nih.gov These studies reveal the specific amino acid residues within the receptor's binding pocket that interact with the ligand, providing a detailed picture of the binding interactions from both structural and energetic viewpoints. nih.gov

Similarly, molecular docking has been employed to study the binding of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) derivatives to the sigma-2 receptor, a promising target in cancer therapy. nih.gov The docking scores obtained from these simulations have shown a significant correlation with experimentally determined binding affinities (pKi values), demonstrating the predictive power of this computational approach. nih.gov In another study, docking analyses of newly synthesized tetrahydroisoquinoline derivatives against microsomal prostaglandin (B15479496) E synthase 1 (mPGES-1), a key enzyme in inflammation, revealed good binding affinities. tandfonline.com

Furthermore, investigations into the anti-cancer potential of tetrahydroisoquinoline derivatives have utilized molecular docking to explore their binding to targets like KRas and VEGF receptors. nih.gov The results from these studies help in understanding the structure-activity relationships (SAR) and guide the design of more potent inhibitors. For example, docking studies on HIV-1 reverse transcriptase inhibitors based on the tetrahydroisoquinoline scaffold have shed light on the binding patterns of these compounds within the enzyme's active site. nih.gov

The following table summarizes representative findings from molecular docking studies on tetrahydroisoquinoline analogues.

Compound ClassTarget ProteinKey Findings
1-Benzyl TetrahydroisoquinolinesDopamine D2 ReceptorElucidation of binding interactions and prediction of potential dopaminergic effects. nih.gov
6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline DerivativesSigma-2 ReceptorUnderstanding of binding patterns for designing selective ligands. nih.gov
Tetrahydroisoquinoline-4-carbonitrile DerivativesCyclin-dependent kinase 5 (CDK5)Rationalization of binding efficiency and stability. tandfonline.com
N-substituted Tetrahydroisoquinoline AnalogsHIV-1 Reverse TranscriptaseIdentification of hydrophobic contacts with key active site residues. nih.gov
Tetrahydroisoquinoline DerivativesKRas and VEGF ReceptorsHigher binding affinity suggests potential as anti-cancer agents. nih.gov

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational stability of ligands and the dynamics of their interactions with proteins over time.

MD simulations have been instrumental in assessing the stability of ligand-protein complexes involving tetrahydroisoquinoline derivatives. For example, 100 ns MD simulations were performed on 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives complexed with a homology model of the human sigma-2 receptor. nih.gov These simulations helped to confirm the stability of the predicted binding poses and the key interactions observed in molecular docking. nih.gov Similarly, MD simulations of newly synthesized tetrahydroisoquinoline derivatives with mPGES-1 were conducted to understand the binding stability of the compounds within the protein's active site over a 100 ns trajectory. tandfonline.com

In another study, MD simulations were combined with quantum mechanics (QM) calculations to investigate the binding of 1-benzyl tetrahydroisoquinolines to the dopamine D2 receptor, providing a more accurate description of the interaction energies. nih.gov The use of MD simulations is crucial for sampling different conformations of both the ligand and the protein, which is essential for a more realistic representation of the biological system. nih.govaps.org

The conformational landscape of the tetrahydroisoquinoline scaffold itself has been explored using MD simulations. These studies help to understand the preferred conformations of the heterocyclic ring system, which is typically a half-chair conformation. nih.gov The insights gained from these simulations are valuable for designing ligands with optimal geometries for binding to their target receptors.

The table below presents examples of how MD simulations have been applied to study tetrahydroisoquinoline analogues.

Studied SystemSimulation TimeKey Insights
6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline Derivatives with Sigma-2 Receptor100 nsConfirmed the stability of the ligand-protein complex and key interactions. nih.gov
Tetrahydroisoquinoline Derivatives with mPGES-1100 nsEvaluated the binding stability of the compounds in the protein complex. tandfonline.com
1-Benzyl Tetrahydroisoquinolines with Dopamine D2 ReceptorNot specifiedCombined with QM to refine binding energy calculations. nih.gov
1-Phenyl-, 4-Phenyl-, and 1-Benzyl-1,2,3,4-TetrahydroisoquinolinesNot specifiedDetermined preferred conformations and energy minima. nih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and other molecular properties of compounds like this compound.

DFT calculations have been used to study the conformational preferences and vibrational spectra of tetrahydroisoquinoline and its derivatives. researchgate.netnih.gov For the parent 1,2,3,4-tetrahydroisoquinoline (B50084), DFT calculations have shown the existence of multiple low-energy conformers, with the twisted conformer having an axial hydrogen being the global minimum in the excited state. researchgate.net Such studies provide fundamental information about the intrinsic properties of the scaffold.

In the context of structure-activity relationship (SAR) studies, DFT has been used to calculate various quantum chemical descriptors that can be correlated with biological activity. tandfonline.comnih.gov For instance, a study on the tumor-specificity of 1,2,3,4-tetrahydroisoquinoline derivatives found that quantum chemical descriptors, such as the water-accessible surface area, showed a high correlation with their selective cytotoxicity against tumor cells. nih.gov This highlights the importance of electronic properties in determining the biological function of these molecules.

DFT calculations are also used to analyze the electronic properties of molecules, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of the molecule's reactivity and stability. tandfonline.comscirp.org Studies on new tetrahydroisoquinoline derivatives have shown that these compounds possess reduced HOMO-LUMO gaps, suggesting good electronic conductivity and reactivity. tandfonline.com

The table below provides examples of properties of tetrahydroisoquinoline analogues investigated using DFT.

Compound/AnalogueDFT Method/Basis SetInvestigated Properties
1,2,3,4-TetrahydroisoquinolineVarious functionalsConformational analysis, potential energy surfaces, hardness, and electrophilicity. researchgate.net
6-Methyl-1,2,3,4-tetrahydroquinolineB3LYP/6-311+G Molecular structure, vibrational spectra, and force field calculations. nih.gov
Tetrahydroisoquinoline-4-carbonitrile DerivativesB3LYP/6-311++GStructure-activity relationships, electronic properties. tandfonline.com
New Tetrahydroisoquinoline DerivativesNot specifiedThermodynamic and electronic stabilities, HOMO-LUMO gaps. tandfonline.com

In Silico Prediction of Physico-Chemical Parameters Relevant to Biological Activity (e.g., Lipophilicity)

In silico methods are widely used to predict the physicochemical properties of drug candidates, which are crucial for their absorption, distribution, metabolism, and excretion (ADMET) properties. Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a key parameter that influences a drug's ability to cross cell membranes.

For 1,2,3,4-tetrahydroisoquinoline derivatives, in silico methods have been used to calculate lipophilicity and other ADMET-related parameters. A study on a series of these derivatives as 5-HT1A receptor ligands found a good correlation between the calculated lipophilicity (log Pc) and the experimentally determined receptor affinity (Ki). nih.gov This suggests that hydrophobic forces play a significant role in the ligand-receptor binding for this class of compounds. nih.gov

Quantitative structure-activity relationship (QSAR) studies often incorporate calculated physicochemical parameters to build predictive models. For example, a QSAR analysis of the tumor-specificity of 1,2,3,4-tetrahydroisoquinoline derivatives utilized various chemical descriptors, including those related to physicochemical properties. nih.gov

Modern in silico tools can predict a wide range of ADMET properties. cadaster.euproquest.com For newly synthesized tetrahydroisoquinoline derivatives, ADMET analysis is often performed to assess their drug-likeness and potential for further development. tandfonline.comtandfonline.com These predictions help in the early identification of candidates with unfavorable pharmacokinetic profiles, thus saving time and resources in the drug discovery process.

The following table showcases some of the physicochemical parameters of tetrahydroisoquinoline analogues that have been predicted using in silico methods.

Compound ClassPredicted ParameterRelevance
1,2,3,4-Tetrahydroisoquinoline DerivativesLipophilicity (log Pc)Correlates with 5-HT1A receptor affinity, indicating the importance of hydrophobic interactions. nih.gov
Tetrahydroisoquinoline-4-carbonitrile DerivativesADMET PropertiesExplored to assess drug-likeness and potential for further development. tandfonline.com
New Tetrahydroisoquinoline DerivativesADME/T AnalysisCarried out to evaluate the pharmacokinetic and toxicity profiles. tandfonline.com
Tumor-specific Tetrahydroisoquinoline DerivativesVarious Chemical DescriptorsUsed in QSAR models to predict tumor specificity. nih.gov

Future Research Directions and Unexplored Avenues for 1,2,3,4 Tetrahydroisoquinolin 7 Yl Acetate Research

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The synthesis of the 1,2,3,4-tetrahydroisoquinoline (B50084) core has traditionally been achieved through classic reactions like the Pictet-Spengler and Bischler-Napieralski reactions. rsc.orgmdpi.com However, modern synthetic chemistry is increasingly focused on improving efficiency, reducing environmental impact, and expanding molecular diversity.

Future efforts will likely concentrate on developing more sustainable and efficient routes to 1,2,3,4-Tetrahydroisoquinolin-7-yl acetate (B1210297). This would typically involve a two-stage process: first, the synthesis of the precursor 1,2,3,4-tetrahydroisoquinolin-7-ol, followed by the acetylation of the phenolic hydroxyl group.

Novel approaches to the core structure include:

Chemoenzymatic One-Pot Processes: Combining enzymatic reactions, such as laccase/TEMPO systems for alcohol oxidation, with chemical reactions like the Pictet–Spengler condensation allows for a more streamlined synthesis from simpler precursors in aqueous conditions. mdpi.com

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times for both the core formation (via Pictet-Spengler or Bischler-Napieralski reactions) and subsequent modification steps. organic-chemistry.org

Catalytic Asymmetric Transfer Hydrogenation: For producing specific stereoisomers, which can be crucial for biological activity, methods using catalysts like Arene/Ru/TsDPEN complexes can provide high enantiomeric excess in the reduction of dihydroisoquinoline intermediates. organic-chemistry.org

For the final acetylation step, research can move beyond traditional methods using excess acetic anhydride. prepchem.comfrontiersin.org Sustainable alternatives include using stoichiometric amounts of the acetylating agent with a catalyst, such as vanadyl sulfate, in solvent-free conditions, or employing greener acetylating reagents like isopropenyl acetate. frontiersin.orgfrontiersin.org

MethodKey FeaturesPotential for Sustainability
Chemoenzymatic Synthesis Combines enzymatic and chemical steps in a single pot. mdpi.comHigh; uses biocatalysts, often in aqueous media, reducing the need for harsh reagents and solvents. mdpi.com
Microwave-Assisted Reactions Dramatically reduces reaction times. organic-chemistry.orgModerate; reduces energy consumption due to shorter reaction times but may still use conventional solvents. organic-chemistry.org
Asymmetric Catalysis Provides access to specific enantiomers, which is critical for pharmacological selectivity. organic-chemistry.orgHigh; catalytic amounts of chiral catalysts are used, improving atom economy. organic-chemistry.org
Solvent-Free Acetylation Uses stoichiometric reagents with a catalyst, eliminating the need for bulk solvents. frontiersin.orgHigh; minimizes solvent waste and can proceed at room temperature, lowering energy use. frontiersin.orgfrontiersin.org

Exploration of New Biological Targets and Mechanisms of Action

The broad bioactivity of the THIQ scaffold suggests that 1,2,3,4-Tetrahydroisoquinolin-7-yl acetate could modulate various biological targets. mdpi.com Derivatives of the THIQ core have shown activity as phosphodiesterase 4 (PDE4) inhibitors, peroxisome proliferator-activated receptor γ (PPARγ) agonists, and protein-tyrosine phosphatase 1B (PTP-1B) inhibitors. nih.govnih.gov

Future research should systematically screen this compound against a panel of targets known to be modulated by related structures.

Phosphodiesterase 4 (PDE4): Derivatives with a 7-cyclopentyloxy-6-methoxy substitution pattern have shown potent PDE4B inhibitory activity. nih.gov Investigating the 7-acetoxy derivative could reveal a new class of PDE inhibitors for inflammatory diseases.

PPARγ and PTP-1B: A series of 2,7-substituted THIQ-3-carboxylic acids were identified as dual PPARγ partial agonists and PTP-1B inhibitors, making them potential candidates for treating diabetes with a better safety profile than full agonists. nih.gov This dual-target profile is a promising avenue to explore for this compound and its derivatives.

Antiviral Activity: Given the interest in repurposing quinoline-based drugs, and the preliminary investigation of some THIQ derivatives against human coronaviruses, screening for antiviral activity is a timely and relevant research direction. nih.gov

Potential TargetRelevanceResearch Focus
Phosphodiesterase 4 (PDE4) An established target for inflammatory conditions; related THIQs show potent inhibition. nih.govAssess inhibitory activity against PDE4 subtypes (A, B, C, D) to determine potency and selectivity.
PPARγ / PTP-1B Dual-target modulation offers a potential therapeutic strategy for type 2 diabetes with reduced side effects. nih.govEvaluate the compound for partial or full PPARγ agonism and its inhibitory effect on PTP-1B. nih.gov
GPR41 A receptor for short-chain fatty acids involved in metabolic and immune homeostasis. nih.govScreen for agonist or antagonist activity based on SAR studies of related tetrahydroquinolones. nih.gov
Viral Proteins The structural similarity to other antiviral heterocyclic compounds suggests potential. nih.govConduct in-vitro screening against a panel of viruses, including coronaviruses and hepatitis C. nih.govprepchem.com

Rational Design of Highly Selective and Potent Derivatives based on Advanced SAR Insights

Structure-Activity Relationship (SAR) studies are crucial for optimizing a lead compound. For the THIQ scaffold, SAR studies have provided valuable insights. For example, in the development of PDE4B inhibitors, it was found that a sulfonamide group was key for inhibitory activity, and substitution at the C-3 position of the THIQ ring influenced subtype selectivity. nih.gov Similarly, for GPR41 modulators, modifications to an aryl group attached to the core structure could switch the compound's activity from antagonistic to agonistic. nih.gov

Future rational design based on this compound would involve:

Systematic Modification: Synthesizing a library of analogs by altering substituents at the N-2 position and the C-1 position of the THIQ ring.

Bioisosteric Replacement: Replacing the acetate group at the C-7 position with other functional groups (e.g., amides, sulfonamides, ethers) to probe the effect on binding and activity. nih.gov

Conformational Restriction: Introducing rigid structural elements to lock the molecule into a specific conformation, which can enhance binding affinity and selectivity for the target. nih.gov

These efforts will generate advanced SAR insights, guiding the development of derivatives with superior potency and selectivity for a chosen biological target.

Application of Advanced Characterization Techniques for Deeper Structural Understanding

A complete understanding of a molecule's structure is fundamental to interpreting its biological activity. Advanced analytical techniques are indispensable for this purpose. For a novel compound like this compound and its derivatives, a comprehensive characterization would involve a suite of modern methods.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an exact molecular weight, allowing for the confirmation of the elemental composition. Tandem MS (MS/MS) can be used to fragment the molecule, offering further structural clues.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify characteristic functional groups. acs.org For this compound, key signals would include the ester carbonyl (C=O) stretch, C-O stretches, and N-H stretches from the secondary amine. nih.gov

X-ray Crystallography: When a suitable single crystal can be grown, X-ray diffraction provides the definitive three-dimensional structure of the molecule in the solid state. acs.org This offers precise information on bond lengths, bond angles, and stereochemistry, which is invaluable for understanding interactions with biological targets and for computational modeling studies. acs.org

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by accelerating the design-synthesize-test cycle. mdpi.comdrughunter.com For this compound, these computational tools can be applied in several ways:

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms, such as random forests or deep neural networks (DNNs), can be trained on existing data from related THIQ compounds to build predictive QSAR models. blogspot.com These models can then estimate the biological activity of newly designed, virtual derivatives before they are synthesized, saving time and resources.

Virtual Screening and Docking: Structure-based drug design can be enhanced by using ML to improve the accuracy of scoring functions in molecular docking. nih.gov This would allow for the rapid screening of large virtual libraries of THIQ derivatives against the 3D structure of a target protein to identify promising candidates.

De Novo Design: Generative AI models can be used to design entirely new molecules based on the THIQ scaffold that are optimized for predicted activity and desirable pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, toxicity).

Active Learning: This ML technique can intelligently guide research by selecting the most informative compounds to synthesize and test next. blogspot.com An active learning loop uses model predictions to explore the chemical space efficiently, accelerating the discovery of highly active compounds. blogspot.com

By integrating these AI/ML approaches, future research on this compound can be more focused, efficient, and data-driven, increasing the probability of developing novel and effective therapeutic agents. nih.gov

Q & A

Q. What are the established synthetic pathways for 1,2,3,4-Tetrahydroisoquinolin-7-yl acetate, and how are intermediates characterized?

The synthesis typically involves alkylation or cyclization strategies. For example, derivatives of tetrahydroisoquinoline are synthesized via substitution reactions at the nitrogen atom, followed by acetylation at the 7-position. Intermediate characterization relies on NMR (¹H/¹³C), HPLC, and mass spectrometry to confirm structural integrity. Evidence from analogous compounds (e.g., 1-alkyl-tetrahydroisoquinolines) highlights the importance of reaction time and solvent polarity in optimizing yields .

Q. Methodological Example :

  • Step 1 : Alkylation of tetrahydroisoquinoline precursors under inert conditions (e.g., nitrogen atmosphere).
  • Step 2 : Acetylation using acetic anhydride in dichloromethane.
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. How are physicochemical properties (e.g., solubility, stability) of this compound determined for experimental workflows?

Key parameters include topological polar surface area (TPSA), hydrogen bonding capacity, and logP (partition coefficient). For instance, TPSA (38 Ų) predicts membrane permeability, while rotatable bond count (0) suggests rigidity, impacting crystallinity . Stability studies involve accelerated degradation tests (e.g., pH 1–13, 40–60°C) monitored via HPLC.

Q. Methodological Example :

  • Solubility : Shake-flask method in buffers (pH 3–10).
  • Stability : Forced degradation under UV light and oxidative conditions (H₂O₂).

Advanced Research Questions

Q. How can computational models (e.g., quantum chemistry, reaction path analysis) optimize the synthesis of this compound?

The ICReDD framework combines quantum chemical calculations (e.g., DFT for transition states) with experimental data to predict optimal reaction conditions. For example, reaction path searches identify energy barriers, while machine learning models correlate solvent polarity with yield .

Q. Case Study :

  • Reaction Design : Simulate acetylation pathways using Gaussian08.
  • Output : Predicted activation energy reduced by 15% using DMF vs. THF .

Q. What strategies resolve contradictions in biological activity data (e.g., cytotoxicity vs. antibacterial efficacy) for tetrahydroisoquinoline derivatives?

Systematic structure-activity relationship (SAR) studies are critical. For example, alkyl chain length (C6–C17) in 1-alkyl-THIQ derivatives significantly alters cytotoxicity but not antibacterial activity, suggesting divergent mechanisms. Dose-response assays (e.g., IC₅₀ vs. MIC) and molecular docking (e.g., bacterial vs. human targets) clarify these discrepancies .

Q. Methodological Example :

  • SAR Protocol : Synthesize homologues with incremental alkyl chain extensions.
  • Assays : MTT for cytotoxicity (HeLa cells) and broth microdilution for antibacterial activity (S. aureus).

Q. How does stereochemistry influence the compound’s biological activity, and what analytical techniques validate chiral purity?

Stereoisomers (e.g., D- vs. L-configurations) exhibit distinct binding affinities. Chiral HPLC (e.g., Chiralpak IA column) and X-ray crystallography confirm enantiomeric excess (>98%) and absolute configuration .

Q. What experimental design (DoE) approaches improve yield and reproducibility in multi-step syntheses?

Factorial designs (e.g., 2³ for temperature, catalyst loading, solvent ratio) identify critical factors. For example, a Plackett-Burman design reduced reaction steps from 5 to 3 while maintaining >90% yield .

Q. Case Study :

  • Variables : Temperature (25–60°C), catalyst (Pd/C vs. PtO₂), solvent (EtOH vs. MeOH).
  • Optimal Conditions : 40°C, 5% Pd/C, EtOH (yield: 92% ± 2%).

Q. How are toxicity and pharmacokinetic profiles evaluated in preclinical studies?

  • In vitro : HepG2 cell viability assays (EC₅₀).
  • In vivo : Rodent models for bioavailability (AUC₀–₂₄) and metabolite identification (LC-MS/MS) .

Q. What interdisciplinary approaches integrate chemical engineering principles (e.g., membrane separation, reactor design) into scalable synthesis?

Membrane technologies (e.g., nanofiltration) purify intermediates, while continuous-flow reactors enhance heat/mass transfer. For example, a tubular reactor with static mixers improved acetylation efficiency by 30% compared to batch processes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.